molecular formula C10H13N3O B13329363 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine

Cat. No.: B13329363
M. Wt: 191.23 g/mol
InChI Key: OBQGRTNYBGWKKA-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine is a benzimidazole derivative featuring a methoxy group at the 6-position of the benzimidazole core and an ethanamine substituent at the 2-position.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-methoxy-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

OBQGRTNYBGWKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Alkylation of 2-Mercaptobenzimidazole

  • Step 1 : 6-Methoxy-1H-benzimidazole-2-thiol is treated with 2-chloroethylamine hydrochloride in basic methanol, yielding 2-(2-aminoethylthio)-6-methoxy-1H-benzimidazole.
  • Step 2 : The thioether intermediate undergoes desulfurization via Raney nickel catalysis to produce the target compound.

Optimized parameters :

  • Reaction time: 12–16 hours
  • Base: KOH (2.5 eq)
  • Yield: 58% (two steps)

Reductive Amination

  • Substrate : 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-one is reacted with ammonium acetate and sodium cyanoborohydride in methanol, achieving 84% conversion.
  • Chiral variants : Asymmetric reduction using oxazaborolidene catalysts achieves up to 90% enantiomeric excess (e.e.).

Solid-Phase Synthesis for Parallel Optimization

Combinatorial approaches using resin-bound intermediates enable rapid diversification:

  • Resin : 2-Chlorotrityl chloride resin functionalized with Fmoc-protected amines.
  • Coupling : 1-(6-Methoxybenzimidazol-2-yl)acetic acid is attached via HBTU activation, followed by Fmoc deprotection and reductive amination.

Typical protocol :

Step Reagent Time Yield
1 HBTU, DIPEA, DMF 2 h 92%
2 Piperidine/DMF 30 min -
3 NaBH₃CN, NH₄OAc, MeOH 12 h 78%

Catalytic Methods for Industrial Scalability

Recent advances focus on atom-efficient protocols:

  • Photocatalytic amination : Visible-light-driven cross-coupling of 2-chlorobenzimidazoles with ethylamine derivatives using Ru(bpy)₃Cl₂ (yield: 76%).
  • Flow chemistry : Continuous hydrogenation of 2-cyano-6-methoxybenzimidazole over Pd/C catalysts at 50°C (conversion: >95%).

Analytical Characterization

Critical quality control metrics for synthesized batches:

  • HPLC purity : ≥98% (C18 column, 0.1% TFA/ACN gradient)
  • MS (ESI+) : m/z 191.23 [M+H]⁺
  • ¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 4.12 (q, 2H, CH₂), 1.42 (t, 3H, CH₃)

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted benzimidazole derivatives.

Scientific Research Applications

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related benzimidazole derivatives:

Compound Benzimidazole Substituents Ethanamine Position Key Physical Data
Target Compound 6-methoxy 2-yl Molecular formula: C₁₀H₁₂N₃O (calc. MW: 190.1)
2-(2-Bromo-1H-benzimidazol-1-yl)ethan-1-amine (6d) 2-bromo 1-yl HRMS: [M+H]+ 210.6854
2-(5-Nitro-1H-benzimidazol-1-yl)ethan-1-amine (6g) 5-nitro 1-yl Yield: 64%; HRMS: [M+H]+ 207.0884
2-(2-Benzyl-5,6-dimethyl-1H-benzimidazol-1-yl)ethan-1-amine (6h) 2-benzyl, 5,6-dimethyl 1-yl Yield: 86%
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine Phenyl (imidazole core) 2-yl Discontinued hydrochloride salt

Key Observations :

  • Substituent Position : The target compound’s ethanamine group is at the 2-position of the benzimidazole, whereas analogs like 6d, 6g, and 6h have it at the 1-position. This positional difference may alter electronic properties and binding interactions.
  • Substituent Effects : The 6-methoxy group (electron-donating) contrasts with electron-withdrawing groups like nitro (6g) or bromo (6d), which could modulate amine basicity and solubility. Bulky substituents (e.g., benzyl in 6h) may sterically hinder interactions .

Physicochemical and Pharmacokinetic Properties

Key properties inferred from structural analogs and computational principles:

Property Target Compound 6g (5-Nitro analog) 6h (Benzyl analog)
Molecular Weight 190.1 207.1 293.4
Polar Surface Area (PSA) ~60 Ų (amine + methoxy) ~90 Ų (amine + nitro) ~50 Ų (bulky benzyl)
Rotatable Bonds 3 3 5
Predicted Oral Bioavailability High (PSA ≤ 140 Ų, rotatable bonds ≤ 10) Moderate (higher PSA) Low (higher rotatable bonds)

Insights :

  • The target compound’s lower PSA and rotatable bond count suggest favorable oral bioavailability compared to 6g and 6h.
  • Methoxy groups may enhance membrane permeability relative to nitro substituents .

Biological Activity

1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine, also known by its CAS number 713138-71-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O
Molecular Weight191.23 g/mol
CAS Number713138-71-7

Structure

The compound features a benzo[d]imidazole core substituted with a methoxy group and an ethanamine moiety, which may influence its biological interactions.

Research indicates that compounds containing benzimidazole and benzo[d]imidazole structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of specific bacterial enzymes or transporters, such as MmpL3 .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have been evaluated for their inhibitory effects on various cancer cell lines, showing IC₅₀ values in the nanomolar range .
  • Neuroprotective Effects : There is emerging evidence that certain benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Pharmacological Studies

Several studies have explored the pharmacological profiles of benzimidazole derivatives:

  • In vitro Studies : A study on similar compounds showed significant inhibition of cancer cell lines with IC₅₀ values ranging from 0.9 µM to 25.8 µM against HT29 cells . This suggests that 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine may exhibit comparable activity.
  • In vivo Studies : Animal models have been used to assess the efficacy of benzimidazole derivatives in tumor growth reduction. These studies often report enhanced survival rates and reduced tumor sizes compared to control groups .

Case Studies

  • Antimycobacterial Activity : A derivative structurally related to 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine was tested against Mycobacterium abscessus, showing promising results with a minimum inhibitory concentration (MIC) of 0.125 µg/mL .
  • Cancer Treatment : Another study highlighted a compound with a similar scaffold that exhibited potent FGFR1 inhibition with an IC₅₀ value of 30.2 nM, indicating strong potential for targeting specific cancer pathways .

Q & A

Q. What are the established synthetic routes for 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

  • Step 1 : Formation of the benzimidazole core via condensation of 4-methoxy-o-phenylenediamine with a carbonyl source.
  • Step 2 : Functionalization of the ethanamine group through nucleophilic substitution or reductive amination.

Q. Critical Parameters :

ParameterOptimal Conditions
Temperature80–120°C (reflux)
SolventDMF, dioxane, or ethanol
CatalystsPd/C for hydrogenation, K₂CO₃ for deprotonation
Reaction Time12–24 hours

Unexpected byproducts, such as dimerized species, may arise due to self-catalyzed N-diarylation under prolonged heating . Optimization requires monitoring reaction progress via TLC or HPLC.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.8–3.2 ppm (ethanamine CH₂).
    • ¹³C NMR : Signals at ~155 ppm (imidazole C2), ~55 ppm (methoxy carbon).
  • X-ray Crystallography : Resolves the planar benzimidazole ring and confirms substituent orientation. Example: Bond angles of ~120° at the imidazole N atoms .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 218.1 (calculated for C₁₀H₁₂N₃O).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :

    SolventSolubility (mg/mL)
    Water<0.1 (low)
    DMSO>10 (high)
    Ethanol~5 (moderate)
  • Stability :

    • Stable at 2–8°C under inert gas (N₂/Ar) for >6 months.
    • Degrades in acidic/basic conditions (pH <3 or >10) via imidazole ring opening .

Advanced Research Questions

Q. How can unexpected reaction pathways during synthesis be analyzed and mitigated?

Example: During attempts to synthesize derivatives, N-demethylation or self-catalyzed N-diarylation may occur under high-temperature reflux.

  • Mitigation Strategies :
    • Use milder bases (e.g., NaHCO₃ instead of K₂CO₃).
    • Limit reaction time to <12 hours.
    • Monitor intermediates via LC-MS to identify side products early .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : High electron density at the methoxy oxygen and imidazole N atoms, suggesting nucleophilic sites .
  • Applications : Guides design of charge-transfer complexes or catalytic ligands.

Q. What are the potential catalytic applications of metal complexes derived from this compound?

Nickel(II) complexes of structurally analogous benzimidazole derivatives exhibit high activity (up to 7.6 × 10⁶ g/mol(Ni)/h) in ethylene oligomerization when activated with Et₂AlCl . Key factors:

  • Ligand Substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance catalytic turnover.
  • Reaction Conditions : Optimal at 25–50°C and 10–20 bar ethylene pressure.

Q. How can the biological activity of this compound be explored, and what structural analogs show promise?

  • In Silico Screening : Docking studies (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) predict binding affinity (ΔG ≈ -8.2 kcal/mol).

  • Comparative Analysis :

    AnalogActivity
    5-(4-Methoxyphenyl)-1-methylimidazol-2-amineAntifungal (IC₅₀: 12 µM)
    [5-(Imidazol-1-ylmethyl)-2-methoxyphenyl]amineAnticancer (HeLa cell IC₅₀: 18 µM)

Experimental validation requires in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in the benzimidazole core?

  • Variable-Temperature NMR : Detects keto-enol tautomerism shifts (e.g., δ 12.5 ppm for NH in DMSO-d₆ at 25°C).
  • IR Spectroscopy : Stretching frequencies at 1600 cm⁻¹ (C=N) and 3200 cm⁻¹ (NH) confirm tautomeric forms .

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